
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . It is a cyclopentanamine derivative, characterized by the presence of a fluoro and methyl group on the phenyl ring attached to the cyclopentane ring.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a fluoro-substituted phenylboronic acid with a cyclopentanone derivative, followed by reductive amination to introduce the amine group.
Análisis De Reacciones Químicas
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can modulate various physiological processes and potentially lead to therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylphenyl)cyclopentan-1-amine: This compound has a similar structure but with the fluoro group positioned differently on the phenyl ring.
1-(3-Fluoro-5-methylphenyl)cyclopentan-1-amine: Another structural isomer with different positioning of the fluoro and methyl groups. These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential reactivity.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
1-(4-fluoro-2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-9-8-10(13)4-5-11(9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3 |
Clave InChI |
JMAFITKSHIYBAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2(CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)


![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)

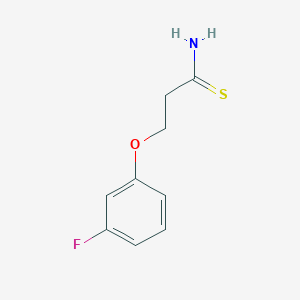
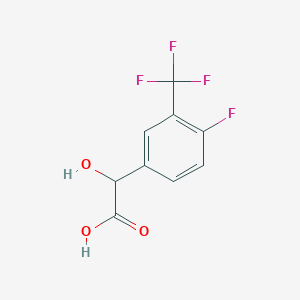
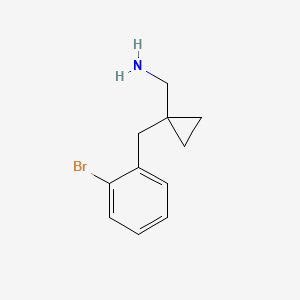

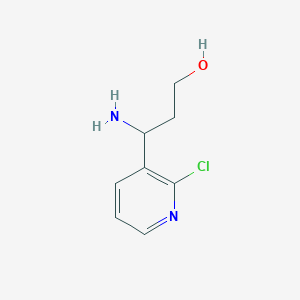
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)
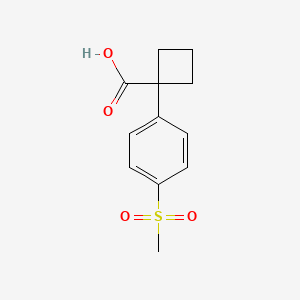
![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)
![[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol](/img/structure/B13595995.png)
